molecular formula C9H11Cl2NO B3054992 Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- CAS No. 6269-87-0

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-

Cat. No.: B3054992
CAS No.: 6269-87-0
M. Wt: 220.09 g/mol
InChI Key: YFFGFHQGTBUTBP-UHFFFAOYSA-N
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Description

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- is a substituted ethanolamine derivative featuring a 2,4-dichlorobenzyl group attached to the amino moiety. Its molecular formula is estimated as C₉H₁₁Cl₂NO, with a molecular weight of ~228.10 g/mol. The compound’s structure combines a polar ethanolamine backbone with lipophilic dichlorophenyl substituents, making it a candidate for pharmaceutical applications, particularly in antifungal agents like Econazole, where related impurities and analogs are documented .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFGFHQGTBUTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283864
Record name ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-87-0
Record name NSC33869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The most direct synthesis involves nucleophilic substitution between 2,4-dichlorobenzyl chloride and ethanolamine . This single-step method proceeds via an SN2 mechanism, where the primary amine of ethanolamine displaces the chloride leaving group:

$$
\text{2,4-Dichlorobenzyl chloride} + \text{Ethanolamine} \rightarrow \text{2-[(2,4-Dichlorobenzyl)amino]ethanol} + \text{HCl}
$$

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.
  • Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl.
  • Temperature : Reflux (60–80°C) for 6–12 hours.

Yield : 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Mitigation

  • Low Reactivity : The electron-withdrawing 2,4-dichloro substituents reduce the electrophilicity of the benzyl chloride. Adding catalytic potassium iodide (KI) enhances reactivity via in situ generation of the more labile iodide.
  • Side Reactions : Over-alkylation to tertiary amines is minimized by using a 1:1 molar ratio of reactants and controlled pH.

Reductive Amination Pathway

Synthesis via Imine Intermediate

An alternative route employs reductive amination between 2,4-dichlorobenzaldehyde and ethanolamine , followed by reduction of the imine intermediate:

$$
\text{2,4-Dichlorobenzaldehyde} + \text{Ethanolamine} \xrightarrow{\text{NaBH}_4} \text{2-[(2,4-Dichlorobenzyl)amino]ethanol}
$$

Optimized Conditions :

  • Reducing Agent : Sodium borohydride (NaBH₄) in methanol at 0–5°C.
  • Reaction Time : 4–6 hours under nitrogen atmosphere.
  • Workup : Acid-base extraction (HCl/NaOH) to isolate the product.

Yield : 70–80% with >95% purity by HPLC.

Catalytic Hydrogenation

For industrial-scale synthesis, catalytic hydrogenation using Pd/C or Raney Ni under 30–50 psi H₂ pressure offers a greener alternative. This method avoids stoichiometric reductants and improves atom economy.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Nucleophilic Substitution Simple, one-step process Requires reactive benzyl chloride 65–75%
Reductive Amination Avoids alkyl halide intermediates Longer reaction time 70–80%
Catalytic Hydrogenation Scalable, eco-friendly High-pressure equipment needed 75–85%

Advanced Functionalization Strategies

Protection-Deprotection Sequences

For sensitive substrates, Boc-protected ethanolamine is used to prevent over-alkylation. After coupling, the Boc group is removed with trifluoroacetic acid (TFA):

$$
\text{Boc-ethanolamine} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{Base}} \text{Protected intermediate} \xrightarrow{\text{TFA}} \text{Product}
$$

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 min) accelerates reaction kinetics, reducing processing time by 50% while maintaining yields >70%.

Industrial-Scale Production Insights

Environmental Considerations

Modern protocols emphasize solvent recovery (e.g., DMF distillation) and catalyst recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

    Reduction: Formation of 2,4-dichlorophenylethylamine.

    Substitution: Formation of various substituted ethanolamine derivatives.

Scientific Research Applications

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The table below compares key physicochemical properties and structural features of Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Relevance
Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- C₉H₁₁Cl₂NO 228.10 (estimated) 2,4-dichlorobenzyl Ethanolamine Antifungal research
2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol 88965-93-9 C₈H₉Cl₂NO 206.07 2,4-dichlorophenyl Ethanolamine Econazole Impurity 6
2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate C₁₅H₁₃Cl₃N₂O₃ (est.) 389.6 (estimated) 4-Chlorobenzyloxy, nitrate Ethanamine nitrate Econazole Related Compound B
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride sc-346090 C₁₀H₁₁Cl₂NO₂·HCl 286.57 2,4-Dichlorobenzyl, propanoic acid Propanoic acid hydrochloride Research chemical
Ethanol, 2-[(4-chlorophenyl)amino]- 2933-81-5 C₈H₁₀ClNO 171.62 4-Chlorophenyl Ethanolamine Chemical intermediate
Ethanol, 2-[[(3-fluoro-4-methylphenyl)methyl]amino]- 1262146-37-1 C₁₀H₁₄FNO 183.22 3-Fluoro-4-methylbenzyl Ethanolamine Not specified
2-[(4-Methoxybenzyl)-methyl-amino]ethanol 151696-86-5 C₁₁H₁₇NO₂ 195.26 4-Methoxybenzyl, methyl Ethanolamine Not specified

Key Differences and Implications

Halogen Substitution Patterns
  • The 2,4-dichlorophenyl group in the main compound enhances lipophilicity compared to mono-chloro analogs (e.g., 2933-81-5), improving membrane permeability but reducing aqueous solubility .
Backbone Modifications
  • Propanoic acid derivatives (e.g., sc-346090) introduce carboxylic acid functionality, increasing solubility as hydrochloride salts but reducing bioavailability due to ionization at physiological pH .
  • Methoxy groups (151696-86-5) enhance electron-donating properties, which may stabilize intermediates in synthetic pathways .
Pharmaceutical Relevance
  • Compounds like 88965-93-9 and Econazole-related analogs () highlight the role of dichlorophenyl ethanolamines in antifungal drug development. Structural variations (e.g., nitrate counterions in ) are critical for optimizing pharmacokinetics and reducing toxicity .

Physicochemical Properties

  • Lipophilicity : Dichlorophenyl derivatives exhibit higher log P values compared to methoxy or fluoro analogs, influencing blood-brain barrier penetration .
  • Solubility: Propanoic acid derivatives (e.g., sc-346090) demonstrate improved water solubility due to ionizable carboxylic acid groups, though this may limit passive diffusion .

Biological Activity

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound is structurally characterized by the presence of a dichlorophenyl group attached to an ethanolamine moiety. Synthesis typically involves the reaction of 2-(2,4-dichlorobenzyl)amine with ethanol under controlled conditions to yield the desired product. The synthesis pathway may vary slightly depending on the specific substituents and desired purity.

Antimicrobial Activity

Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans32

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although further studies are needed to elucidate the precise mechanisms.

Anticancer Activity

Research has also indicated that Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- possesses anticancer properties. In vitro assays using various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown promising results. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cell Line IC50 (µM)
MCF-75.6
HCT-1168.3
HepG-27.1

The compound's anticancer activity seems to be linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the modulation of the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- is crucial for optimizing its biological activity. Modifications to the dichlorophenyl group or alterations in the ethanolamine structure can significantly impact its efficacy. For instance:

  • Substituent Variations : Introducing different halogens or alkyl groups on the phenyl ring has been shown to enhance antimicrobial potency.
  • Chain Length Alterations : Modifying the length of the ethanolamine chain can affect solubility and cellular uptake.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- was effective against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Cancer Treatment Potential : In a preclinical trial involving HCT-116 cells, administration of Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]- resulted in a significant reduction in tumor cell viability compared to untreated controls . This study highlights the compound's potential for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-
Reactant of Route 2
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Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-

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